molecular formula C23H19ClN6OS B4323442 2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B4323442
M. Wt: 463.0 g/mol
InChI Key: GNHHLHPBSWAJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core, a triazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper sulfate and sodium ascorbate, and are carried out at temperatures ranging from 25°C to 40°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)-5-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6OS/c24-15-3-1-4-16(8-15)30-18-5-2-6-19(31)22(18)21(17(9-25)23(30)26)20-7-14(11-32-20)10-29-13-27-12-28-29/h1,3-4,7-8,11-13,21H,2,5-6,10,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHLHPBSWAJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5C=NC=N5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 2
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 3
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

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